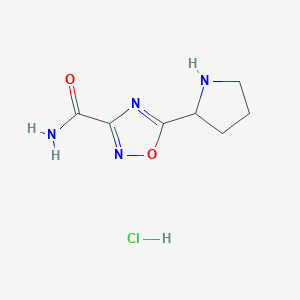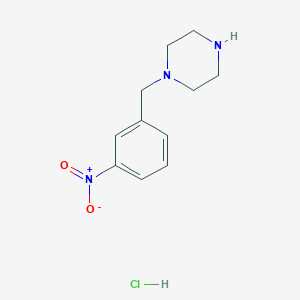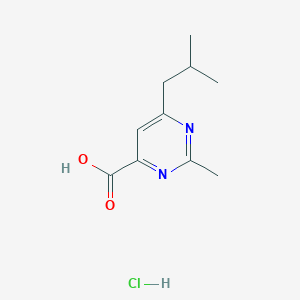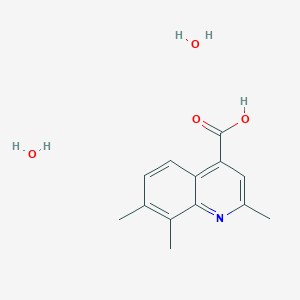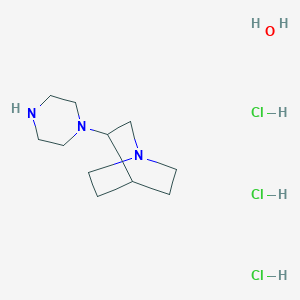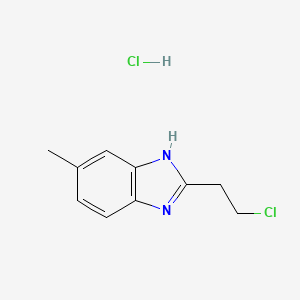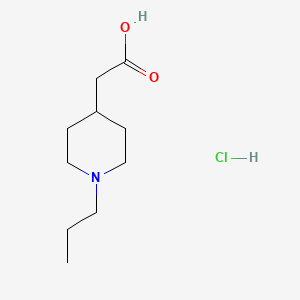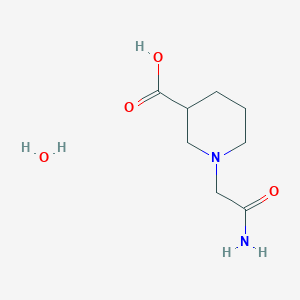amine hydrobromide CAS No. 1609399-83-8](/img/structure/B1379795.png)
[2-(3,4-Dimethoxyphenyl)ethyl](2-pyridinylmethyl)amine hydrobromide
Descripción general
Descripción
“2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide” is a chemical compound that belongs to the family of aryloxyalkylamines. It has a CAS Number of 1609399-83-8 and a molecular weight of 353.26 . The IUPAC name for this compound is N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-pyridinylmethyl)amine hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20N2O2.BrH/c1-19-15-7-6-13(11-16(15)20-2)8-10-17-12-14-5-3-4-9-18-14;/h3-7,9,11,17H,8,10,12H2,1-2H3;1H . This indicates that the compound has a bromine atom (Br), two oxygen atoms (O), two nitrogen atoms (N), 20 hydrogen atoms (H), and 16 carbon atoms ©.Aplicaciones Científicas De Investigación
Research on Structurally Similar Compounds
Antitubulin Agents and Molecular Modeling : A study on structurally related compounds explored their binding modalities to the colchicine site of tubulin, highlighting the potential use of such compounds in designing antitubulin agents with specific activities against cancer cells. Molecular modeling helped elucidate two distinct binding modes, offering insights into designing compounds with enhanced antiproliferative activities (Da et al., 2012).
Synthesis and Conformational Studies : Research into the synthesis and conformational dynamics of compounds with similar structural frameworks has been conducted. For instance, the synthesis and stereodynamics of a salt derived from a structurally similar compound were investigated, showing how the central amine nitrogen's inversion process could affect the compound's physical properties and potentially its biological activities (Korošec et al., 2006).
Cytotoxic Activities : Another study focused on carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxic activities against various cancer cell lines. This suggests that compounds with similar structural motifs could be explored for their anticancer properties (Deady et al., 2003).
Kinase Inhibition : The crystal structure of a compound designed as an inhibitor of CLK1 and DYRK1A kinases was determined, showcasing the potential application of similar compounds in targeting specific kinases involved in disease processes (Guillon et al., 2013).
Fluorescent Probes for CO2 Detection : Research into fluorescent probes based on the 1,2,5-triphenylpyrrole core for detecting low levels of carbon dioxide demonstrates the utility of similar compounds in environmental monitoring and biological applications (Wang et al., 2015).
These studies underscore the versatility of compounds with structural similarities to "2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide" in various scientific applications, from cancer research to environmental monitoring. Each study provides a glimpse into the potential research applications of such compounds, albeit indirectly related to the specific chemical .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.BrH/c1-19-15-7-6-13(11-16(15)20-2)8-10-17-12-14-5-3-4-9-18-14;/h3-7,9,11,17H,8,10,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNRWSUTLJNAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=CC=N2)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Dimethoxyphenyl)ethyl](2-pyridinylmethyl)amine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379715.png)
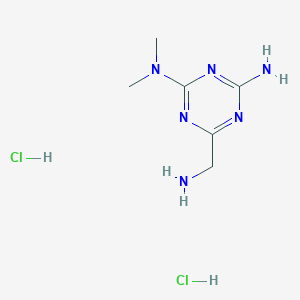
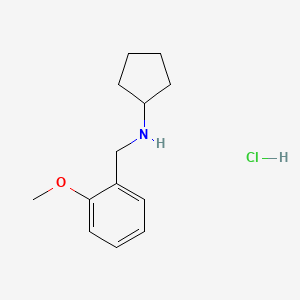
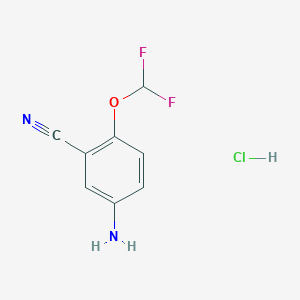
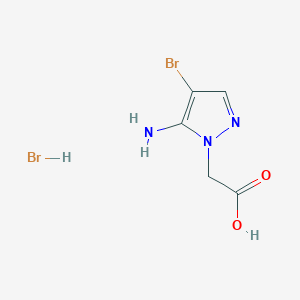
![Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride](/img/structure/B1379725.png)
